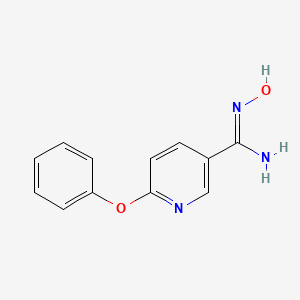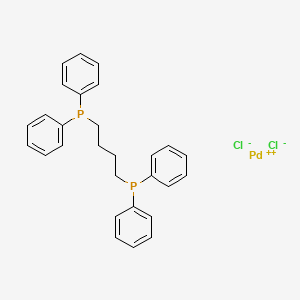
1,4-Butylenebis(diphenylphosphine)-palladium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its efficiency in facilitating cross-coupling reactions, which are essential in organic synthesis. The compound is characterized by its yellow to orange crystalline appearance and is soluble in organic solvents such as chloroform and dimethylformamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is typically synthesized by reacting 1,4-bis(diphenylphosphino)butane with palladium(II) chloride in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include dichloromethane or benzene .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is involved in various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Stille couplings.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction processes depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride include organohalides, Grignard reagents, and alkylating agents. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like tetrahydrofuran or toluene .
Major Products
The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The specific products depend on the nature of the reactants and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various reactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H28Cl2P2Pd |
|---|---|
Molekulargewicht |
603.8 g/mol |
IUPAC-Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
JQXJBXVWVPVTOO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



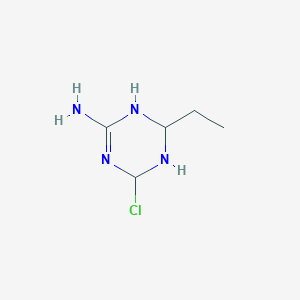
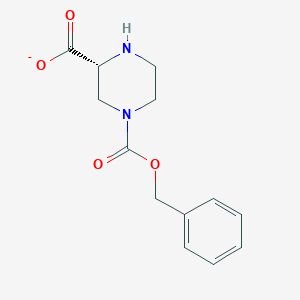

![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)
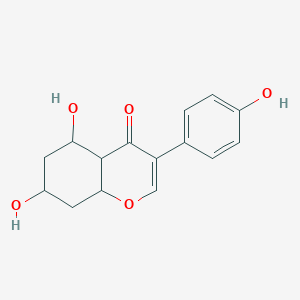



![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
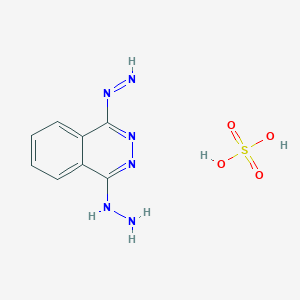
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12358727.png)
